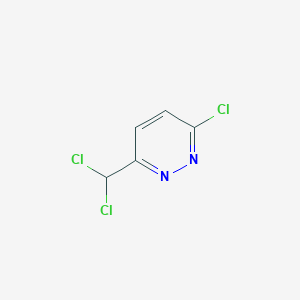

3-Chloro-6-(dichloromethyl)pyridazine

Description

Overview of Pyridazine (B1198779) Heterocycles in Organic Chemistry

Pyridazine, a six-membered heterocyclic aromatic compound with the molecular formula C₄H₄N₂, is distinguished by the presence of two adjacent nitrogen atoms within its ring. orgsyn.orgacs.org This arrangement of heteroatoms imparts unique physicochemical properties that set it apart from its isomers, pyrimidine (B1678525) and pyrazine, as well as from its mononitrogen counterpart, pyridine (B92270). orgsyn.org Pyridazines are a cornerstone of heterocyclic chemistry, a field that studies ring structures containing atoms of at least two different elements. researchgate.netchempanda.com

The chemistry of pyridazines is characterized by several key features:

Electronic Properties: The two adjacent nitrogen atoms are electron-withdrawing, which significantly reduces the basicity of the pyridazine ring compared to pyridine. orgsyn.org This electronic effect also results in a high dipole moment, the largest among the diazine isomers, which can influence its interactions in solution and with biological targets. ncert.nic.in

Reactivity: The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic substitution reactions, particularly when substituted with leaving groups like halogens. researchgate.net While less reactive in electrophilic aromatic substitution than benzene, it can undergo such reactions. orgsyn.org

Synthesis: The most common methods for synthesizing the pyridazine core involve the condensation of 1,4-dicarbonyl compounds (like 1,4-diketones or 4-ketoacids) with hydrazine (B178648) (N₂H₄) or its derivatives. acs.org

Applications: The pyridazine scaffold is a recognized pharmacophore, meaning it is a structural feature responsible for a drug's biological activity. Pyridazine derivatives are found in pharmaceuticals and agrochemicals, with applications including herbicides and drugs with potential antitumor and anti-inflammatory properties. orgsyn.orgacs.org

The structural and electronic properties of pyridazine are summarized in the table below.

| Property | Value/Description | Reference(s) |

| Molecular Formula | C₄H₄N₂ | acs.org |

| Molar Mass | 80.090 g·mol⁻¹ | acs.org |

| Appearance | Colorless liquid | acs.org |

| Boiling Point | 208 °C | acs.org |

| Key Feature | Six-membered aromatic ring with two adjacent nitrogen atoms. | orgsyn.org |

| Basicity | Less basic than pyridine due to electron-withdrawing nitrogens. | orgsyn.org |

| Dipole Moment | Highest among diazine isomers (pyridazine, pyrimidine, pyrazine). | ncert.nic.in |

Significance of Halogen Substitution in Pyridazine Scaffolds

The introduction of halogen atoms onto the pyridazine ring is a critical strategy for synthetic chemists, creating versatile intermediates for building more complex molecules. Halogenated pyridazines, such as 3,6-dichloropyridazine (B152260), are common starting materials in both academic and industrial research. youtube.combyjus.com

The importance of halogen substitution stems from several factors:

Activation for Nucleophilic Substitution: Halogens, particularly chlorine, are excellent leaving groups. Their presence on the electron-deficient pyridazine ring makes the carbon atom to which they are attached highly electrophilic and thus susceptible to attack by nucleophiles. This allows for the straightforward introduction of a wide variety of functional groups (e.g., amino, alkoxy, thio) through nucleophilic aromatic substitution (SNAr) reactions. researchgate.netingentaconnect.com

Modulation of Physicochemical Properties: Halogenation can significantly alter a molecule's properties, such as lipophilicity (fat-solubility) and metabolic stability. organic-chemistry.org This is a key consideration in drug design, where fine-tuning these properties is essential for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Directed Metalation and Cross-Coupling: A halogen atom provides a reactive handle for modern cross-coupling reactions, such as Suzuki and Stille couplings. These powerful reactions allow for the formation of new carbon-carbon bonds, enabling the connection of the pyridazine scaffold to other aromatic or aliphatic groups. chemistrysteps.com

Contextualization of Dichloromethyl Functionality in Heterocyclic Systems

The dichloromethyl group (–CHCl₂) is a valuable functional group in organic synthesis, though less common than a simple methyl or chloromethyl group. Its primary significance lies in its role as a masked aldehyde. The two chlorine atoms make the attached carbon atom highly oxidized.

Key reactivity aspects of the dichloromethyl group on an aromatic or heterocyclic ring include:

Hydrolysis to Aldehydes: The most important transformation of the dichloromethyl group is its hydrolysis to an aldehyde (–CHO). This reaction is typically carried out under aqueous acidic or basic conditions and provides a direct route to synthetically useful aldehyde compounds, which are themselves precursors to a vast array of other functional groups. chemistrysteps.comrsc.org The presence of electron-withdrawing groups on the heterocyclic ring can facilitate this hydrolysis.

Synthetic Equivalent: Because it can be readily converted to an aldehyde, the –CHCl₂ group is considered a "synthetic equivalent" of the formyl group (–CHO). It is often more stable under certain reaction conditions where a free aldehyde would be reactive, allowing it to be carried through a synthetic sequence before being unmasked in a final step. orgsyn.org

Electronic Influence: The dichloromethyl group is strongly electron-withdrawing due to the electronegativity of the two chlorine atoms. This influences the electronic properties of the heterocyclic ring to which it is attached, potentially affecting the reactivity of other substituents on the ring.

Research Gaps and Opportunities in the Study of 3-Chloro-6-(dichloromethyl)pyridazine

A comprehensive review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While the chemistry of its constituent parts—the chlorinated pyridazine core and the dichloromethyl functional group—is well-understood in other contexts, there is a notable lack of published data on the synthesis, properties, and reactivity of this particular molecule. youtube.comyoutube.com

This scarcity of information presents several clear opportunities for future research:

Development of Synthetic Routes: There is a need to establish and optimize reliable, high-yield synthetic pathways to this compound. This would likely involve the chlorination of a suitable precursor, such as 3-chloro-6-methylpyridazine (B130396).

Exploration of Reactivity: The compound possesses three reactive chlorine atoms at two different sites: one on the pyridazine ring (C-Cl) and two on the methyl group (–CHCl₂). A systematic study of its reactivity is needed. This would involve investigating the selective substitution of the C-Cl versus the –CHCl₂ chlorines, the hydrolysis of the dichloromethyl group to an aldehyde, and the use of the C-Cl bond in cross-coupling reactions.

Spectroscopic and Physicochemical Characterization: There is no publicly available, detailed spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound. rsc.orgyoutube.com Characterizing the molecule and its properties would provide a valuable reference for the chemical community.

Investigation of Potential Applications: Given that halogenated pyridazines are common in agrochemical and pharmaceutical research, this compound could serve as a valuable building block for new bioactive compounds. Research into its potential applications, guided by the known activities of related structures, is a promising avenue for discovery. The general challenge in creating functionalized pyridazines makes any new, versatile building block in this class a significant contribution.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-(dichloromethyl)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3N2/c6-4-2-1-3(5(7)8)9-10-4/h1-2,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWXJXIYYBLRPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 3 Chloro 6 Dichloromethyl Pyridazine

Reactivity of the Pyridazine (B1198779) Core

The pyridazine ring, being a π-deficient heteroaromatic system, exhibits characteristic reactivity patterns, particularly a high susceptibility to nucleophilic aromatic substitution and a general resistance to electrophilic attack unless activated.

Nucleophilic Aromatic Substitution (SNAr) at C-3

The chlorine atom at the C-3 position of 3-Chloro-6-(dichloromethyl)pyridazine is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the two adjacent nitrogen atoms in the pyridazine ring.

The SNAr reaction on the pyridazine ring generally proceeds through a two-step addition-elimination mechanism. In the first step, the nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine at C-3), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the pyridazine nitrogens helps to stabilize this intermediate by delocalizing the negative charge. In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridazine ring is restored.

The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the presence of any additional substituents on the pyridazine ring.

A variety of nucleophiles can displace the chlorine atom at the C-3 position. The reactivity of these nucleophiles generally correlates with their nucleophilicity.

| Nucleophile | Product | Reaction Conditions | Reference |

| Pyrrolidine | 2-(Pyrrolidin-1-yl)pyrimidine | Water, KF | nih.gov |

| Cyclohexylamine | N-Cyclohexylpyrimidin-2-amine | Water, KF | nih.gov |

| 4-Methoxybenzylamine | N-(4-Methoxybenzyl)pyrimidin-2-amine | Water, KF | nih.gov |

| This table shows examples of SNAr reactions on a related chlorodiazine, 2-chloropyrimidine, which are indicative of the expected reactivity for this compound. |

With Alkoxides: Alkoxides are also effective nucleophiles for the substitution of the chloro group. The reaction of 3,6-dichloropyridazine (B152260) with alkoxides has been studied, demonstrating the feasibility of this transformation. acs.org It is expected that this compound would react similarly with various alkoxides to yield the corresponding 3-alkoxy-6-(dichloromethyl)pyridazines.

With Thiols: Thiolates are excellent nucleophiles and are expected to react readily with this compound to form 3-thioether derivatives.

Electrophilic Aromatic Substitution on the Pyridazine Ring

The pyridazine ring is strongly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms. youtube.comgcwgandhinagar.com The nitrogen atoms are also basic and will be protonated or coordinate to Lewis acids under typical electrophilic substitution conditions, further deactivating the ring. youtube.comgcwgandhinagar.com Therefore, electrophilic substitution on the pyridazine core of this compound is generally difficult and requires harsh conditions. When substitution does occur, it is predicted to favor the positions that are least deactivated, which are typically the C-4 and C-5 positions.

To facilitate electrophilic substitution, the pyridazine ring often needs to be activated by the presence of strong electron-donating groups, or the reaction can be carried out on the corresponding pyridazine N-oxide, which is more reactive towards electrophiles. wikipedia.orgrsc.orgrsc.org

| Reaction | Reagents | Expected Product(s) | Comments | Reference |

| Nitration | HNO₃/H₂SO₄ | Very low yield of nitro-substituted product | Harsh conditions required; ring is highly deactivated. youtube.comrsc.org | |

| Sulfonation | Fuming H₂SO₄ | Pyridazine-sulfonic acid | Vigorous conditions needed. youtube.com | |

| Halogenation | X₂/Lewis Acid | Halo-substituted pyridazine | Generally low yielding and requires high temperatures. chemrxiv.orgchemrxiv.org | |

| This table outlines the general reactivity of the parent pyridazine ring towards electrophilic substitution. |

Oxidation Reactions of the Pyridazine Nucleus

The nitrogen atoms of the pyridazine ring can be oxidized to form N-oxides. This transformation is typically carried out using peroxy acids, such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgorgsyn.org The formation of the N-oxide can alter the reactivity of the pyridazine ring, often making it more susceptible to both nucleophilic and electrophilic attack at different positions. For instance, the oxidation of 3,6-dichloropyridazine to its N-oxide has been reported as a precursor for photoactivated oxidants. nih.govacs.orgnih.gov

Reduction Reactions of the Pyridazine Nucleus

The pyridazine ring can be reduced under various conditions. Catalytic hydrogenation over a metal catalyst such as platinum, palladium, or nickel is a common method for the reduction of the pyridazine ring to a dihydropyridazine (B8628806) or a fully saturated piperidazine. youtube.com The conditions for catalytic hydrogenation of pyridines, such as the use of PtO₂ in glacial acetic acid under pressure, can often be applied to pyridazines. asianpubs.org

Reactivity of the Dichloromethyl Group (–CHCl2)

The dichloromethyl group is a key functional handle for the elaboration of the this compound scaffold. Its two chlorine atoms can be sequentially or simultaneously replaced, and it can participate in elimination reactions to generate reactive species.

The carbon atom of the –CHCl2 group is an electrophilic site prone to attack by a wide range of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, leading to the displacement of one or both chloride ions.

The dichloromethyl group is susceptible to hydrolysis, a reaction in which water acts as the nucleophile. This process, often catalyzed by acid or base, is a fundamental transformation for geminal dihalides. The reaction proceeds through a two-step substitution, initially forming an unstable geminal halohydrin intermediate, which then eliminates hydrogen chloride to yield the corresponding aldehyde.

In the case of this compound, hydrolysis is expected to produce 6-chloropyridazine-3-carbaldehyde. This aldehyde is a valuable synthetic intermediate for the construction of more complex molecules. Solvolysis with other nucleophilic solvents, such as alcohols, would proceed similarly to yield the corresponding acetals after substitution of both chlorine atoms.

Table 1: Expected Products from Hydrolysis and Solvolysis

| Reactant | Conditions | Expected Product |

|---|---|---|

| This compound | H₂O, heat | 6-Chloropyridazine-3-carbaldehyde |

Reactions with carbon-based nucleophiles provide an effective method for forming new carbon-carbon bonds at the side chain. Carbanions, generated from precursors like active methylene (B1212753) compounds or organometallic reagents, can displace the chlorine atoms of the dichloromethyl group. For instance, carbanions derived from sulfones have been used to functionalize related heterocyclic systems. arkat-usa.org In a reaction with a strong base like potassium hydroxide (B78521) in DMF, a carbanion precursor can react with the electrophilic side chain. arkat-usa.org This suggests that this compound would react similarly with carbanions, such as those generated from phenylsulfonylmethane derivatives, to yield mono- or di-substituted products depending on the stoichiometry and reaction conditions.

Table 2: Representative Reactions with Carbon Nucleophiles

| Nucleophile Precursor | Base/Solvent | Expected Product (Monosubstitution) |

|---|---|---|

| Phenylmethylsulfone | KOH / DMF | 3-Chloro-6-[chloro(phenylsulfonyl)methyl]pyridazine |

Nitrogen nucleophiles, such as primary and secondary amines, readily react with the dichloromethyl group. These reactions are a common strategy for introducing nitrogen-containing functionalities. For example, amination of chloro-substituted heteroarenes with various amines, including those containing bulky adamantane (B196018) groups, has been demonstrated to selectively substitute chlorine atoms. researchgate.netnih.gov By analogy, primary and secondary amines are expected to react with this compound to form the corresponding mono- or di-amino derivatives at the side chain.

Hydrazine (B178648) is another potent nitrogen nucleophile that can react at this position. nih.gov While many studies report the reaction of hydrazine at the chlorinated pyridazine ring prepchem.comsigmaaldrich.com, substitution at the dichloromethyl group is also a plausible pathway, leading to the formation of hydrazinylmethyl derivatives. These can be further reacted, for instance with ketones like acetone, to form stable hydrazones. researchgate.net

Table 3: Examples of Reactions with Nitrogen Nucleophiles

| Nucleophile | Product Type | Example Product |

|---|---|---|

| Piperidine | Diamino-substituted | 3-Chloro-6-(dipiperidin-1-ylmethyl)pyridazine |

| Hydrazine Hydrate (B1144303) | Hydrazinyl-substituted | 3-Chloro-6-(hydrazinylmethyl)pyridazine |

Oxygen nucleophiles, such as alkoxides and carboxylates, can displace the chlorine atoms of the dichloromethyl group. For example, reaction with sodium acetate (B1210297) would lead to the formation of an acetoxy derivative, a transformation observed in similar chloromethyl-substituted triazolopyridazine systems. arkat-usa.org

Sulfur-based nucleophiles are particularly effective due to the high nucleophilicity of sulfur. libretexts.org Thiolates (RS⁻), for instance, are excellent nucleophiles for SN2 reactions. libretexts.org A relevant study shows that 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (B123380) reacts with sodium benzenesulfinate (B1229208) to afford the corresponding sulfone via substitution of the chloromethyl group. mdpi.com This strongly supports the feasibility of reacting this compound with various sulfur nucleophiles to create C-S bonds.

Table 4: Reactions with Oxygen and Sulfur Nucleophiles

| Nucleophile | Reagent | Expected Product (Monosubstitution) |

|---|---|---|

| Acetate | Sodium Acetate | (6-Chloropyridazin-3-yl)(chloro)methyl acetate |

| Thiophenolate | Sodium Thiophenolate | 3-Chloro-6-[chloro(phenylthio)methyl]pyridazine |

Treatment of the dichloromethyl group with a strong, non-nucleophilic base can induce elimination reactions. The abstraction of the proton from the dichloromethyl carbon by a strong base can lead to an α-elimination, where both the proton and a chloride ion are lost from the same carbon atom. This process generates a highly reactive chlorocarbene intermediate attached to the pyridazine ring.

This carbene can then undergo various subsequent reactions, such as insertion into C-H or O-H bonds, or cycloaddition with alkenes, although specific examples for this particular substrate are not documented in the searched literature. The formation of an alkene via elimination from a geminal dihalide is less common but could potentially occur under specific conditions, leading to a chloro-substituted vinylpyridazine derivative. These pathways, while mechanistically plausible, are more speculative in the absence of direct experimental evidence.

Radical Reactions Involving the Dichloromethyl Moiety

While specific studies on the radical reactions of this compound are not extensively documented in the literature, the reactivity of the dichloromethyl group can be inferred from the established principles of radical chemistry on analogous benzylic and heterocyclic systems. The dichloromethyl group (-CHCl2) is analogous to a benzylic position, and the C-H bond can be susceptible to homolytic cleavage to form a dichloromethyl radical.

This radical intermediate is stabilized by resonance with the pyridazine ring. Common radical reactions could include:

Further Halogenation: Under radical conditions, such as exposure to N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) with a radical initiator like azobisisobutyronitrile (AIBN), the dichloromethyl group could be converted to a trichloromethyl group (-CCl3). This transformation proceeds via a radical chain mechanism involving hydrogen abstraction from the dichloromethyl carbon, followed by reaction with the halogen source.

Radical Reduction: The dichloromethyl group could potentially be reduced to a chloromethyl (-CH2Cl) or a methyl group (-CH3) using radical-based reducing agents, such as tributyltin hydride (Bu3SnH) and an initiator.

Atom Transfer Radical Polymerization (ATRP): The C-Cl bonds in the dichloromethyl group could serve as initiating sites for controlled radical polymerization reactions, although this application is less common for this type of substrate compared to simpler benzylic halides.

The specific conditions for these reactions would require careful optimization to ensure selectivity and avoid competing reactions on the pyridazine ring.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental transformation in organometallic chemistry used to convert organic halides into organometallic reagents, which can then react with various electrophiles. wikipedia.org For this compound, this reaction primarily targets the C-Cl bond on the pyridazine ring.

The most common reagents for this purpose are alkyllithiums, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.org The reaction is typically performed at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether (Et2O) to prevent side reactions. clockss.org The exchange rate generally follows the trend I > Br > Cl, meaning that chloroarenes are less reactive than their bromo or iodo counterparts. wikipedia.org

The reaction proceeds as follows: This compound + R-Li → 3-lithio-6-(dichloromethyl)pyridazine + R-Cl

The resulting organolithium species is a powerful nucleophile and can be trapped with a variety of electrophiles (E+), such as aldehydes, ketones, carbon dioxide, or alkyl halides, to introduce a new substituent at the C-3 position.

A significant challenge in performing halogen-metal exchange on this substrate is the potential for competing reactions. The highly basic nature of the alkyllithium reagent could lead to:

Nucleophilic attack on the carbon of the dichloromethyl group.

Deprotonation of the dichloromethyl group, if a sufficiently strong base is used under appropriate conditions.

Directed lithiation at other positions on the ring, although the halogen-metal exchange is generally faster. clockss.org

To circumvent some of these issues, alternative reagents like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) can be used for a bromine-magnesium exchange, which often shows better functional group tolerance and requires less cryogenic conditions. nih.gov While this is more common for bromo derivatives, similar principles can be applied to activate less reactive chloro-arenes. nih.gov

Regioselectivity and Chemoselectivity in Multi-Functionalized Pyridazines

The presence of two different halogenated carbon centers in this compound makes regioselectivity and chemoselectivity critical considerations in its synthetic applications.

C-3 Chloro Substituent: The chlorine atom at the C-3 position is on an sp2-hybridized carbon and is part of an electron-deficient heteroaromatic ring. The electron-withdrawing nature of the two ring nitrogens makes this position susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. wuxiapptec.comuoanbar.edu.iq The reactivity is generally higher at positions alpha to the ring nitrogens. uoanbar.edu.iq

C-6 Dichloromethyl Group: The chlorine atoms in the dichloromethyl group are on an sp3-hybridized carbon. This group is susceptible to nucleophilic substitution by SN1 or SN2 mechanisms, or hydrolysis to form an aldehyde. For instance, reaction with sodium acetate could yield an acetoxy derivative, and hydrolysis under acidic or basic conditions could yield 6-formyl-3-chloropyridazine.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of palladium-catalyzed cross-coupling reactions, the C(sp2)-Cl bond at the C-3 position is the primary site of reactivity. The C(sp3)-Cl bonds of the dichloromethyl group are generally unreactive under these conditions, allowing for selective functionalization of the pyridazine ring while preserving the dichloromethyl moiety. Conversely, reactions designed to transform the dichloromethyl group, such as vicarious nucleophilic substitution (VNS) of hydrogen, would likely target the C-H bond adjacent to the electron-withdrawing sulfonyl group in a derivatized molecule, or the hydrogen atoms on the pyridazine ring itself, as seen in related systems. arkat-usa.org

This differential reactivity allows for a stepwise functionalization strategy. First, the C-3 position can be modified via palladium catalysis, and subsequently, the dichloromethyl group can be transformed into other functionalities like an aldehyde, a carboxylic acid, or a methyl group.

Palladium-Catalyzed Cross-Coupling Reactions Involving Chloropyridazines

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org For this compound, these reactions chemoselectively occur at the C-3 chloro position. The general catalytic cycle involves an oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the coupling partner and reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or a boronic ester. libretexts.org This reaction is widely used for the synthesis of biaryl and heteroaryl-aryl compounds. nih.govrsc.org For this compound, the Suzuki coupling would introduce an aryl or vinyl group at the C-3 position.

General Reaction: this compound + R-B(OH)2 → 3-R-6-(dichloromethyl)pyridazine + B(OH)2Cl

The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. Aryl chlorides are less reactive than bromides or iodides, often necessitating the use of more electron-rich and bulky phosphine ligands to facilitate the oxidative addition step. tcichemicals.com

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Chloro-Heterocycles

| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (integral to catalyst) | Na₂CO₃ (aq) | DME / EtOH | 80 °C | nih.gov |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 80 °C | nih.gov |

| PdCl₂(dppf) | dppf (integral to catalyst) | K₂CO₃ | Toluene / H₂O | 100 °C | researchgate.net |

| Pd₂ (dba)₃ | XPhos | K₃PO₄ | t-BuOH / H₂O | 80 °C | researchgate.net |

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base, which also often serves as the solvent (e.g., triethylamine (B128534) or diisopropylamine). organic-chemistry.orgnih.gov

General Reaction: this compound + H−C≡C−R → 3-(C≡C−R)-6-(dichloromethyl)pyridazine + HCl

This method provides a direct route to 3-alkynylpyridazine derivatives, which are valuable intermediates for further transformations. Copper-free Sonogashira protocols have also been developed to avoid issues related to the copper co-catalyst. nih.gov

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Halides

| Catalyst / Precatalyst | Co-catalyst | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | CuI | Triphenylphosphine (integral) | Et₃N | THF or DMF | wikipedia.orgnih.gov |

| PdCl₂(PPh₃)₂ | CuI | Triphenylphosphine (integral) | Et₃N / Piperidine | DMF | organic-chemistry.org |

| Pd(OAc)₂ | CuI | P(t-Bu)₃ | K₂CO₃ | DMF | libretexts.org |

| Pd₂(dba)₃ | None (Cu-free) | XPhos | Cs₂CO₃ | Dioxane | nih.gov |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has largely replaced harsher classical methods for synthesizing aryl amines. For this compound, this reaction would yield 3-amino-substituted pyridazine derivatives.

General Reaction: this compound + HNR¹R² → 3-(NR¹R²)-6-(dichloromethyl)pyridazine + HCl

The reaction requires a palladium source, a bulky, electron-rich phosphine ligand, and a strong, non-nucleophilic base. wikipedia.org The choice of ligand is crucial for achieving high yields, especially with less reactive aryl chlorides. Ligands like XPhos, SPhos, and BrettPhos are commonly employed. youtube.com

Table 3: Typical Conditions for Buchwald-Hartwig Amination of Chloro-Heterocycles

| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | XPhos | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | 90-110 °C | unistra.fr |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 °C | wikipedia.org |

| [Pd(π-allyl)Cl]₂ | t-BuXPhos | LiHMDS | Toluene | 100 °C | organic-chemistry.org |

| PEPPSI-IPr | IPr (integral to catalyst) | K₃PO₄ | t-Amyl alcohol | 90 °C | acs.org |

Thermal and Photochemical Transformations

Thermal and photochemical reactions involve the input of heat or light energy, respectively, to induce chemical transformations. These transformations can lead to rearrangements, eliminations, or additions, depending on the structure of the molecule and the reaction conditions.

Thermal Transformations

At present, there are no published studies on the specific thermal transformations of this compound. Generally, molecules with multiple halogen atoms and a heteroaromatic ring system may exhibit complex decomposition pathways at elevated temperatures. Potential thermal reactions could include dehydrochlorination, rearrangement, or fragmentation of the pyridazine ring. The presence of the dichloromethyl group might offer a pathway for the elimination of HCl to form a dichloromethylene-substituted pyridazine, though this is purely conjectural.

Photochemical Transformations

Similarly, the photochemical reactivity of this compound has not been documented. Photochemical reactions of chloro-substituted heteroaromatic compounds can involve the homolytic cleavage of the carbon-chlorine bond to form radical intermediates. These radicals could then undergo a variety of subsequent reactions, such as hydrogen abstraction from the solvent or reaction with other molecules. The pyridazine ring itself can also be photochemically active. Without experimental investigation, it is not possible to predict the specific products or reaction pathways for the photochemical transformation of this compound.

Advanced Applications in Organic Synthesis: 3 Chloro 6 Dichloromethyl Pyridazine As a Key Building Block

Modular Synthesis of Diversified Pyridazine (B1198779) Derivatives

The presence of two distinct halogenated carbon centers in 3-chloro-6-(dichloromethyl)pyridazine allows for a modular approach to the synthesis of a wide array of pyridazine derivatives. The chlorine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, while the dichloromethyl group can be readily converted into other functional groups, most notably an aldehyde. This dual reactivity enables the introduction of diverse substituents at two different positions of the pyridazine ring in a controlled manner.

A key transformation that unlocks the synthetic potential of the dichloromethyl group is its hydrolysis to a formyl group (an aldehyde). This reaction is typically achieved under acidic conditions, converting the geminal dihalide to the corresponding aldehyde, 6-formyl-3-chloropyridazine. This aldehyde then serves as a versatile handle for a plethora of subsequent transformations.

The chloro group at the 3-position can readily participate in well-established cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkynyl substituents. These reactions include the Suzuki-Miyaura coupling with boronic acids nih.govresearchgate.netorganic-chemistry.org, the Sonogashira coupling with terminal alkynes wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org, and the Buchwald-Hartwig amination with various amines researchgate.netwikipedia.orgorganic-chemistry.orgacs.org. The ability to perform these reactions on the 3-chloro-6-formylpyridazine intermediate, or even on the initial this compound, provides a powerful strategy for generating libraries of disubstituted pyridazines with high structural diversity.

Table 1: Cross-Coupling Reactions for the Diversification of the Pyridazine Scaffold

| Reaction | Coupling Partner | Catalyst/Conditions | Resulting Bond |

| Suzuki-Miyaura | Aryl/Heteroarylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), base | C-C |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, base | C-C (alkynyl) |

| Buchwald-Hartwig | Primary/Secondary amine | Pd catalyst, ligand, base | C-N |

Construction of Fused Heterocyclic Systems Containing the Pyridazine Moiety

The strategic functionalization of this compound provides access to precursors for the synthesis of various fused heterocyclic systems. The formation of these bicyclic and polycyclic structures is of significant interest due to their prevalence in biologically active molecules.

Imidazo[1,2-b]pyridazine (B131497) Synthesis

The imidazo[1,2-b]pyridazine scaffold is a key component in numerous pharmacologically active compounds. nih.gov A common route to this ring system involves the condensation of a 3-aminopyridazine (B1208633) derivative with an α-haloketone or a related two-carbon synthon. Starting from this compound, a plausible synthetic route involves the initial conversion of the chloro group at the 3-position to an amino group. This can be achieved through nucleophilic aromatic substitution with ammonia (B1221849) or a protected ammonia equivalent. google.com The resulting 3-amino-6-(dichloromethyl)pyridazine can then be further elaborated. Hydrolysis of the dichloromethyl group to an aldehyde would yield 3-amino-6-formylpyridazine. This intermediate, possessing both an amino and a formyl group, is a prime candidate for subsequent cyclization reactions. For example, reductive amination followed by oxidation or reaction with a suitable reagent could lead to the formation of the imidazole (B134444) ring fused to the pyridazine core.

Triazolo[4,3-b]pyridazine Synthesis

The nih.govgoogle.comresearchgate.nettriazolo[4,3-b]pyridazine system is another important heterocyclic scaffold with a range of biological activities. A key precursor for the synthesis of this ring system is 3-chloro-6-hydrazinopyridazine (B91096). wur.nlsigmaaldrich.com This intermediate can be synthesized from 3,6-dichloropyridazine (B152260) by reaction with hydrazine (B178648). Following a similar logic, one could envision the conversion of this compound to a suitable precursor. For instance, the dichloromethyl group could be hydrolyzed to the aldehyde, which could then be reacted with hydrazine to form a hydrazone. Subsequent intramolecular cyclization, potentially promoted by an oxidizing agent, could lead to the formation of the triazole ring. Alternatively, direct reaction of this compound with hydrazine might offer a more direct route, although the reactivity of the dichloromethyl group towards hydrazine would need to be carefully controlled. A known synthesis of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine from 3-chloro-6-hydrazinopyridazine and chloroacetyl chloride highlights the utility of hydrazinopyridazines in constructing this fused system. arkat-usa.org

Pyrido[3,4-c]pyridazine Synthesis

The synthesis of pyrido[3,4-c]pyridazines often involves the construction of the pyridine (B92270) ring onto a pre-existing pyridazine core. researchgate.net The 6-formyl-3-chloropyridazine, readily available from this compound, is an excellent starting point for such strategies. For instance, a Knoevenagel condensation of the aldehyde with an active methylene (B1212753) compound, such as a malonate derivative, followed by a Michael addition and subsequent cyclization and aromatization, could provide a route to the pyridopyridazine (B8481360) skeleton. The specific reagents and reaction conditions would determine the substitution pattern on the newly formed pyridine ring.

Preparation of Polyfunctionalized Organic Scaffolds

The orthogonal reactivity of the two chloro-containing groups in this compound makes it an ideal starting material for the preparation of complex, polyfunctionalized organic scaffolds. By selectively transforming one group while leaving the other intact, chemists can build molecular complexity in a stepwise and controlled fashion.

For example, the dichloromethyl group can be hydrolyzed to an aldehyde, which can then undergo a variety of classical carbonyl chemistries. These include, but are not limited to, Wittig reactions to form alkenes, Grignard additions to generate secondary alcohols, and reductive aminations to produce substituted amines. Each of these transformations introduces a new functional group that can be further elaborated.

Concurrently, the chloro group at the 3-position can be subjected to the aforementioned cross-coupling reactions. The ability to combine these transformations in various sequences allows for the creation of a vast library of pyridazine derivatives with multiple points of diversity. For instance, a Suzuki coupling could be performed on the 3-chloro position, followed by hydrolysis of the dichloromethyl group and subsequent Wittig reaction. This sequence would result in a pyridazine scaffold functionalized with an aryl group at the 3-position and an alkene at the 6-position.

Table 2: Sequential Functionalization Strategy

| Step | Transformation | Reagents | Intermediate/Product |

| 1 | Hydrolysis | H⁺/H₂O | 6-Formyl-3-chloropyridazine |

| 2 | Suzuki Coupling | Arylboronic acid, Pd catalyst | 3-Aryl-6-formylpyridazine |

| 3 | Wittig Reaction | Phosphonium ylide | 3-Aryl-6-vinylpyridazine |

Development of Novel Ligands for Transition Metal Catalysis

Pyridazine-containing molecules have shown promise as ligands in transition metal catalysis due to the ability of the nitrogen atoms to coordinate to metal centers. The modular synthesis approach enabled by this compound is well-suited for the rapid generation of new ligand libraries.

The chloro group at the 3-position can be readily displaced by or used in cross-coupling reactions to introduce various coordinating groups, such as phosphines, amines, or other heterocycles. For example, a Buchwald-Hartwig amination could be used to install a chiral amine, creating a potential bidentate ligand in conjunction with the pyridazine nitrogen.

The dichloromethyl group provides a secondary site for modification. After conversion to an aldehyde, this position can be used to introduce sterically demanding groups or additional donor atoms. This allows for fine-tuning of the electronic and steric properties of the ligand, which is crucial for optimizing the performance of a metal catalyst. The ability to systematically vary the substituents at both the 3- and 6-positions provides a powerful tool for developing new ligands with tailored properties for specific catalytic applications.

Theoretical and Computational Investigations of 3 Chloro 6 Dichloromethyl Pyridazine

Electronic Structure Analysis

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A computational study would calculate the energies of these orbitals and map their electron density distributions, highlighting the likely sites for nucleophilic and electrophilic attack.

Charge Distribution and Electrostatic Potentials

Analysis of the charge distribution and molecular electrostatic potential (MEP) would reveal the electron-rich and electron-deficient regions of 3-Chloro-6-(dichloromethyl)pyridazine. The electronegative chlorine and nitrogen atoms are expected to create regions of negative potential, while the hydrogen and carbon atoms would exhibit positive potential. An MEP map would visually represent these charge distributions, offering insights into how the molecule interacts with other polar molecules and biological targets.

Aromaticity and Tautomerism Studies

The pyridazine (B1198779) ring is an aromatic system. Computational methods could quantify the degree of aromaticity using indices such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA). Furthermore, although less common for this structure, potential tautomeric forms could be computationally assessed to determine their relative stabilities under different conditions.

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of a molecule dictates its physical and chemical properties.

Bond Lengths, Bond Angles, and Dihedral Angles

A full geometry optimization using computational methods would provide the most stable conformation of the molecule. This calculation yields precise values for all bond lengths, bond angles, and dihedral angles. This data is essential for building an accurate molecular model and understanding steric interactions, particularly the orientation of the dichloromethyl group relative to the pyridazine ring.

To illustrate what such data would look like, a hypothetical, uncalculated data table is presented below.

Table 1: Hypothetical Optimized Geometric Parameters (Note: The following data is for illustrative purposes only and is not based on actual calculations.)

| Parameter | Atom Pair/Trio/Quartet | Value (Å or °) |

|---|---|---|

| Bond Length | C-Cl (ring) | Calculated Value |

| C-C (ring) | Calculated Value | |

| N-N | Calculated Value | |

| C-C (side chain) | Calculated Value | |

| C-H (side chain) | Calculated Value | |

| C-Cl (side chain) | Calculated Value | |

| Bond Angle | C-N-N | Calculated Value |

| N-C-C | Calculated Value | |

| Cl-C-C (ring) | Calculated Value | |

| H-C-Cl (side chain) | Calculated Value | |

| Dihedral Angle | Cl-C-C-N (ring) | Calculated Value |

Vibrational Frequency Analysis

A frequency calculation performed on the optimized geometry would predict the molecule's infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching, bending, or twisting. The calculated frequencies help in the interpretation of experimental spectroscopic data and confirm that the optimized structure is a true energy minimum.

A hypothetical table of key vibrational frequencies is shown below for illustrative purposes.

Table 2: Hypothetical Calculated Vibrational Frequencies (Note: The following data is for illustrative purposes only and is not based on actual calculations.)

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| Calculated Value | C-H stretch (aromatic) | Stretching |

| Calculated Value | C-H stretch (aliphatic) | Stretching |

| Calculated Value | C=N stretch | Stretching |

| Calculated Value | C=C stretch | Stretching |

| Calculated Value | C-Cl stretch | Stretching |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is instrumental in mapping the energetic landscape of a chemical reaction, providing insights into its feasibility, kinetics, and the molecular transformations that occur.

Transition State Characterization

The transition state (TS) is a critical concept in reaction chemistry, representing the highest energy point along the reaction coordinate. It is an unstable, transient species that is not directly observable experimentally but can be located and characterized using computational methods. For a reaction involving a pyridazine derivative, identifying the transition state structure is key to understanding the mechanism.

For example, in a nucleophilic substitution reaction, where the chloride on the pyridazine ring is replaced, the transition state would involve the partial formation of a new bond with the incoming nucleophile and the partial breaking of the carbon-chlorine bond. Computational software can calculate the geometry of this TS, its vibrational frequencies (a valid TS has exactly one imaginary frequency corresponding to the reaction coordinate), and its energy.

Activation Energy Calculations

The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur. It is calculated as the difference in energy between the transition state and the reactants. A high activation energy implies a slow reaction, while a low activation energy suggests a faster reaction.

In a study on the palladium-catalyzed cross-coupling reaction of a related compound, 3-chloro-6-iodopyridazine , with triphenylbismuth, density functional theory (DFT) calculations were used to determine the energetic profile. researchgate.net The study identified the rate-determining step and calculated its activation energy to be 39.8 kcal mol⁻¹. researchgate.net Such calculations are vital for optimizing reaction conditions and predicting the outcome of new reactions.

Table 1: Illustrative Activation Energy Data for a Related Pyridazine Reaction (Data from a study on 3-chloro-6-iodopyridazine) researchgate.net

| Reaction Step | Activation Energy (kcal/mol) |

| First Aryl Transfer | 39.8 |

Solvent Effects on Reactivity

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models can account for solvent effects, either explicitly (by including individual solvent molecules in the calculation) or implicitly (by treating the solvent as a continuous medium with a specific dielectric constant). These models can predict how the energies of reactants, products, and transition states are stabilized or destabilized by the solvent, thereby affecting the activation energy. For instance, polar solvents might stabilize a polar transition state more than the reactants, thus lowering the activation energy and accelerating the reaction.

Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

The arrangement of molecules in a crystal is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. It maps the close contacts a molecule has with its neighbors in the crystal lattice.

For this related pyridazine, the analysis revealed the following contributions to the Hirshfeld surface:

H···H contacts: 37.9% nih.gov

C···H/H···C contacts: 18.7% nih.gov

Cl···H/H···Cl contacts: 16.4% nih.gov

Cl···C/C···Cl contacts: 6.7% nih.gov

These interactions, along with others like N—H···O hydrogen bonds and π–π stacking, dictate the supramolecular architecture of the crystal. nih.gov Energy frameworks, another computational tool, can then be used to visualize and quantify the energetic aspects of these interactions within the crystal.

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Pyridazine (Data for 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one) nih.gov

| Interaction Type | Contribution (%) |

| H···H | 37.9 |

| C···H/H···C | 18.7 |

| Cl···H/H···Cl | 16.4 |

| Cl···C/C···Cl | 6.7 |

| O···H/H···O | 6.5 |

| N···H/H···N | 4.8 |

| C···O/O···C | 3.3 |

| C···N/N···C | 2.5 |

Quantum Chemical Descriptors for Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its chemical reactivity and physical properties. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies. Some key descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map shows the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

Fukui Functions: These functions are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks.

For a molecule like this compound, these descriptors could predict which of the chlorine atoms is more susceptible to substitution or where an electrophile would most likely attack the pyridazine ring.

Table 3: Commonly Used Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance |

| HOMO Energy | Related to electron-donating ability |

| LUMO Energy | Related to electron-accepting ability |

| HOMO-LUMO Gap | Indicator of chemical stability and reactivity |

| Molecular Electrostatic Potential | Visualizes charge distribution and reactive sites |

| Fukui Functions | Predicts regioselectivity of attacks |

Mechanistic and Target Oriented Research on Pyridazine Scaffolds Excluding Prohibited Content

Exploration of Pyridazine (B1198779) Frameworks in Chemical Biology

The inherent properties of the pyridazine core have led to its incorporation into a variety of molecular tools and therapeutic candidates designed to interrogate and modulate biological systems.

Design of Pyridazine-Based Probes for Biological Systems

While specific research detailing the use of 3-Chloro-6-(dichloromethyl)pyridazine as a chemical probe is not extensively documented in publicly available literature, its structural features suggest its potential as a valuable intermediate in the synthesis of such probes. The dichloromethyl group is a reactive handle that can be transformed into other functional groups, such as aldehydes or carboxylic acids, which are then amenable to conjugation with reporter molecules like fluorophores or biotin.

The pyridazine scaffold itself is a key element in molecules designed for molecular recognition. nih.gov For instance, the nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, a crucial interaction for the binding of molecules to their biological targets. nih.gov This property is exploited in the design of probes intended to have high affinity and specificity. The synthesis of derivatives from precursors like 3,6-dichloropyridazine (B152260) allows for the systematic exploration of structure-activity relationships, a fundamental aspect of probe development. google.comgoogle.comchemicalbook.com

Studies of Molecular Interactions with Biomolecular Targets (e.g., Enzymes, Receptors)

The pyridazine heterocycle is known to engage in significant molecular interactions with various biomolecular targets. The arrangement of its nitrogen atoms allows for robust hydrogen bonding, which can be critical for drug-target interactions. nih.gov Furthermore, the pyridazine ring can participate in π-stacking interactions with aromatic residues, such as tyrosine, in protein binding pockets. nih.gov

An example of such interactions is seen with Pirodavir, a pyridazine-containing compound, where one of the pyridazine nitrogen atoms engages in a hydrogen-bonding interaction with the human rhinovirus (HRV) capsid protein via a water molecule. nih.gov This interaction, coupled with π-stacking with a tyrosine residue, contributes to its antiviral activity. nih.gov

While direct studies on the molecular interactions of this compound are limited, its constituent parts suggest potential binding modes. The chlorine atom at the 3-position and the dichloromethyl group at the 6-position can influence the electronic properties of the pyridazine ring and participate in hydrophobic or halogen bonding interactions within a target's binding site.

Investigation of Mode of Action at the Molecular Level (e.g., Inhibition of specific pathways like JNK1, PDS)

Pyridazine derivatives have been identified as inhibitors of several key signaling pathways, demonstrating their potential as targeted therapeutic agents.

JNK1 Pathway Inhibition: The c-Jun N-terminal kinase (JNK) pathway is implicated in cancer cell survival and proliferation. Certain 3,6-disubstituted pyridazine derivatives have been designed and synthesized to target this pathway. These compounds have shown the potential to inhibit JNK phosphorylation, which in turn suppresses the activation of downstream transcription factors like c-Jun and c-Fos. This inhibition can lead to the suppression of cell cycle progression and the promotion of tumor necrosis. The design of these inhibitors often involves modifying the substituents on the pyridazine core to optimize potency and selectivity.

PDS Inhibition: In the realm of agrochemicals, pyridazine derivatives have been developed as herbicides that target the phytoene (B131915) desaturase (PDS) enzyme. PDS is a critical enzyme in the biosynthesis of carotenoids, which are essential for protecting the photosynthetic apparatus from photooxidative damage. Inhibition of PDS leads to the accumulation of phytoene and a deficiency in protective carotenoids, ultimately causing bleaching of the plant tissues and preventing photosynthesis. The development of these herbicides often starts from lead compounds which are then modified, for example by introducing a pyridazine scaffold, to improve efficacy.

Development of Pyridazine Derivatives for Agrochemical Research (Focus on molecular mechanisms)

The versatility of the pyridazine scaffold has also been harnessed in the development of modern agrochemicals, including herbicides and insecticides, with specific molecular modes of action.

Herbicidal Action Mechanisms (e.g., Photosynthesis inhibition)

A significant class of herbicides acts by inhibiting photosynthesis. sigmaaldrich.com Pyridazine-based herbicides are known to interfere with this vital process. As mentioned previously, one of the key mechanisms is the inhibition of phytoene desaturase (PDS). This mode of action disrupts the production of carotenoids, leading to the rapid degradation of chlorophyll (B73375) and the cessation of photosynthesis, ultimately causing the death of susceptible weeds. The thiocarbonate derivative Pyridate, for example, is a post-emergent herbicide that targets photosystem II to inhibit photosynthesis. spbu.ru

The development of such herbicides involves extensive research into structure-activity relationships, where modifications to the pyridazine ring and its substituents are systematically evaluated to maximize herbicidal activity and selectivity.

Insecticidal Action Mechanisms (e.g., Chordotonal organ modulation)

A novel class of insecticides, the pyridazine pyrazolecarboxamides (PPCs), has been developed for the control of piercing-sucking insects. The mechanism of action of these compounds involves the modulation of chordotonal organs, which are sensory organs in insects responsible for hearing, proprioception, and gravity sensing.

These PPCs act as pro-insecticides, being converted in vivo to their active secondary amide forms. These active metabolites then inhibit the function of insect chordotonal neurons, leading to a disruption of sensory input and ultimately, insect mortality. This mode of action is distinct from many other classes of insecticides, making them valuable tools for resistance management programs.

Fungicidal Action Mechanisms

The precise fungicidal action mechanism of This compound is not extensively detailed in publicly available scientific literature. However, by examining the broader class of pyridazine-based fungicides, a general understanding of their potential mechanisms can be inferred. Pyridazine derivatives are known to exhibit a range of biological activities, including antifungal properties. mdpi.comnih.gov The core pyridazine structure serves as a versatile scaffold that can be modified to target various cellular processes in fungi.

One of the emerging modes of action for certain pyridazine fungicides is the modulation of tubulin dynamics. nih.gov Tubulin proteins are essential for the formation of microtubules, which play a critical role in cell division, intracellular transport, and maintenance of cell structure. Unlike some fungicide classes that inhibit tubulin polymerization, certain pyridazine molecules have been found to promote it, leading to the stabilization of microtubule structures. nih.gov This stabilization disrupts the dynamic instability of microtubules, which is crucial for their function, ultimately arresting the cell cycle and inhibiting fungal growth. nih.gov Pyridachlometyl, a novel pyridazine fungicide, is reported to target tubulins at a binding site distinct from that of benzimidazole (B57391) fungicides, suggesting a unique mechanism that could be relevant for overcoming existing resistance. nih.gov

Another potential mechanism of action for heterocyclic fungicides, including pyridazine derivatives, involves the inhibition of succinate (B1194679) dehydrogenase (SDH). researchgate.net SDH is a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of this enzyme disrupts cellular respiration, leading to a rapid depletion of ATP and ultimately causing fungal cell death. While specific studies on This compound as an SDHI are not available, this remains a plausible mechanism given the broad activity of this class of inhibitors. researchgate.net

Furthermore, some antifungal compounds exert their effects by inducing the accumulation of reactive oxygen species (ROS) within the fungal cells. nih.gov This leads to oxidative stress, damaging cellular components such as lipids, proteins, and DNA, and ultimately triggering programmed cell death. The involvement of genes related to vacuolar functionality and DNA-related functions has also been implicated in the cellular response to certain fungicidal heterocyclic compounds. nih.gov

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization (Theoretical and Conceptual)

While specific structure-activity relationship (SAR) studies for This compound are not readily found in the literature, a conceptual analysis can be performed based on established principles of medicinal chemistry and the known roles of its functional groups on the pyridazine scaffold.

Impact of Substitution Patterns on Molecular Recognition

For This compound , the substituents are at positions 3 and 6. This symmetrical-like substitution pattern on the pyridazine ring can influence its binding affinity and selectivity for a target protein. The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, and their basicity is modulated by the attached substituents. mdpi.com The presence of electron-withdrawing groups, such as the chloro and dichloromethyl groups, generally decreases the basicity of the pyridazine nitrogens.

The specific positioning of these groups is crucial. For instance, in other heterocyclic fungicides, the relative position of different substituents dictates the molecule's ability to fit into the active site of an enzyme. A change in the substitution pattern could lead to a loss of activity due to steric hindrance or the inability to form key interactions with amino acid residues in the target protein.

Influence of Halogenation on Electronic and Steric Properties

Halogenation is a common strategy in the design of agrochemicals and pharmaceuticals to modulate a compound's physicochemical properties and biological activity.

The chloro group at the 3-position of the pyridazine ring is an electron-withdrawing group due to its inductive effect. This influences the electron distribution of the entire heterocyclic system. The presence of a halogen can enhance the binding affinity of the molecule to its target through the formation of halogen bonds, a type of non-covalent interaction between the halogen atom and a nucleophilic site on the protein.

The dichloromethyl group at the 6-position is a bulky and highly lipophilic substituent. The two chlorine atoms on the methyl group significantly increase its steric bulk and lipophilicity compared to a simple methyl group. This increased lipophilicity can enhance the compound's ability to cross cell membranes, a crucial factor for reaching its intracellular target. Electronically, the dichloromethyl group is also strongly electron-withdrawing.

The combined electronic effects of the chloro and dichloromethyl groups make the pyridazine ring electron-deficient. This can influence its reactivity and metabolic stability. From a steric perspective, the size and shape of these substituents are critical determinants of how the molecule fits into a binding pocket.

To illustrate the conceptual impact of these substituents, the following table summarizes their general properties:

| Substituent | Position | Electronic Effect | Steric Effect | Potential Impact on Activity |

| Chloro | 3 | Electron-withdrawing | Moderate | Can form halogen bonds, influences ring electronics |

| Dichloromethyl | 6 | Strongly electron-withdrawing | Bulky, Lipophilic | Enhances membrane permeability, provides steric bulk for binding |

Bioisosteric Replacements and Scaffold Hopping Strategies (Conceptual Design)

Bioisosteric replacement and scaffold hopping are powerful strategies in drug and agrochemical discovery to optimize lead compounds by improving their efficacy, selectivity, and pharmacokinetic properties while maintaining or enhancing their primary biological activity. spirochem.combohrium.com

Bioisosteric Replacements:

For a lead compound like This compound , several bioisosteric replacements could be conceptually explored to fine-tune its properties. Bioisosteres are functional groups or substituents that have similar physical or chemical properties and which produce broadly similar biological effects.

For the 3-Chloro group: The chloro group could be replaced by other halogens such as bromine or iodine to modulate the strength of halogen bonding and lipophilicity. A trifluoromethyl (CF3) group could also be considered as a bioisostere for a chlorine atom, as it is also strongly electron-withdrawing and can participate in non-covalent interactions. sigmaaldrich.com Another possibility is the replacement with a cyano (-CN) group, which is a strong electron-withdrawing group with a linear geometry.

For the 6-Dichloromethyl group: The dichloromethyl group (-CHCl2) could be conceptually replaced with other haloalkyl groups like a trifluoromethyl (-CF3) or a difluoromethyl (-CHF2) group. The trifluoromethyl group is a common bioisostere for a dichloromethyl group due to its similar steric bulk and strong electron-withdrawing nature. mdpi.com The difluoromethyl group, being a bioisostere of a hydroxyl or thiol group, could introduce different interactions. nih.gov

The following table provides a conceptual overview of potential bioisosteric replacements:

| Original Group | Potential Bioisostere | Rationale for Replacement |

| 3-Chloro | -Br, -I | Modulate halogen bond strength and lipophilicity |

| 3-Chloro | -CF3 | Similar electronic properties, potential for different interactions |

| 3-Chloro | -CN | Strong electron-withdrawing group with different geometry |

| 6-Dichloromethyl | -CF3 | Similar steric and electronic properties |

| 6-Dichloromethyl | -CHF2 | Can act as a hydrogen bond donor, alters lipophilicity |

Scaffold Hopping:

Scaffold hopping involves replacing the core molecular framework (the pyridazine ring) with a different, structurally distinct scaffold while retaining the original compound's key pharmacophoric features. bohrium.com This strategy is often used to explore new chemical space, improve properties, and circumvent existing patents.

For This compound , a conceptual scaffold hop could involve replacing the pyridazine ring with other six-membered heterocycles such as pyrimidine (B1678525), pyrazine, or even a substituted pyridine (B92270) ring. nih.gov The goal would be to arrange the chloro and dichloromethyl (or their bioisosteres) substituents on the new scaffold in a way that mimics their spatial orientation in the original molecule, thus preserving the interaction with the biological target.

For example, a pyrimidine scaffold could be explored, placing the substituents at positions that maintain a similar geometric relationship as in the 3,6-disubstituted pyridazine. Another approach could be to explore fused heterocyclic systems, where the pyridazine ring is part of a larger bicyclic structure, to introduce conformational rigidity and explore new interactions with the target.

Future Directions and Emerging Research Opportunities

Development of Novel Synthetic Routes to Access Underexplored Analogs

The functionalization of the pyridazine (B1198779) ring at its various positions is a key strategy for developing novel and potent compounds. nih.gov A primary area of future research will focus on creating new synthetic methodologies to access analogs of 3-Chloro-6-(dichloromethyl)pyridazine that are currently difficult to synthesize. Traditional methods often involve the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648) and its derivatives. mdpi.com However, modern organic synthesis is moving towards more efficient and versatile approaches.

Recent advancements include:

Inverse Electron Demand Diels-Alder (iEDDA) Reactions: This method provides a powerful tool for constructing the pyridazine core with high regioselectivity, allowing for the synthesis of highly functionalized pyridazines in a single step. researchgate.netorganic-chemistry.org

Metal-Catalyzed Cross-Coupling and Cyclization Reactions: Copper-catalyzed cyclizations of β,γ-unsaturated hydrazones have emerged as an efficient route to 1,6-dihydropyridazines, which can be readily oxidized to the corresponding pyridazines. organic-chemistry.org These methods offer high functional group tolerance and mild reaction conditions.

C-H Functionalization: Direct functionalization of C-H bonds on the pyridazine ring is a highly sought-after transformation that avoids the need for pre-functionalized starting materials, making synthetic routes more atom-economical.

One-Pot and Domino Reactions: Multi-step reactions carried out in a single pot, such as the domino cyclization of ketoenols and hydrazine, offer rapid access to complex polycondensed pyridazine systems. researchgate.net Similarly, one-pot procedures based on singlet oxygen [4+2] cycloaddition have been used to create novel pyridazine C-nucleosides. nih.gov

The development of these and other novel synthetic strategies will be crucial for building libraries of this compound analogs, enabling a thorough exploration of their structure-activity relationships (SAR) in various applications. mdpi.com

Advanced Spectroscopic Characterization Techniques for Complex Pyridazine Derivatives

As increasingly complex analogs of this compound are synthesized, their unambiguous structural characterization becomes paramount. Advanced spectroscopic techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 1D (¹H, ¹³C) and 2D NMR techniques (such as COSY, HMQC, and HMBC) are essential for the complete assignment of proton and carbon signals, which is critical for confirming the constitution and substitution patterns of novel pyridazine derivatives. researchgate.netnih.govmdpi.com For instance, the magnetic non-equivalence of methylene (B1212753) protons observed in some derivatives can indicate the presence of a chiral center. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is vital for confirming the elemental composition of newly synthesized compounds. nih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) are particularly useful for analyzing the mass of complex pyridazine ligands. researchgate.net Fragmentation patterns observed in mass spectra can also provide valuable structural information. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure, including stereochemistry and conformation. mdpi.comresearchgate.net This technique is invaluable for confirming the regioselectivity of cycloaddition reactions and understanding intermolecular interactions in the solid state. mdpi.comarkat-usa.org

The combined application of these techniques will be essential for validating the structures of new pyridazine analogs and for building the robust datasets needed for computational modeling and SAR studies. mdpi.comtandfonline.commdpi.com

Integration of Machine Learning and AI in Pyridazine Design and Discovery

Key areas of impact include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive QSAR models that correlate the structural features of pyridazine derivatives with their biological activity or material properties. researchgate.netnih.govyoutube.com These models can then be used to virtually screen large compound libraries and prioritize candidates for synthesis and testing.

Generative Chemistry: AI models can be trained on existing chemical data to design entirely new pyridazine molecules that are predicted to have high activity and favorable pharmacokinetic (ADMET) properties. technologynetworks.comsciencefriday.com This approach moves beyond screening existing libraries to exploring novel regions of chemical space.

Retrosynthetic Analysis: AI tools can predict plausible synthetic routes for complex target molecules, including novel pyridazine derivatives. technologynetworks.com This can save significant time and resources in the laboratory by suggesting efficient and feasible synthetic pathways.

Property Prediction: Computational and ML models are increasingly used to predict various physicochemical and biological properties, such as solubility, toxicity, and binding affinity to protein targets, guiding the design of compounds with better drug-like qualities. nih.govresearchgate.net

By leveraging the power of AI, researchers can more efficiently navigate the vast chemical space of pyridazine derivatives, leading to the faster discovery of compounds with enhanced performance for specific applications. nih.govrsc.org

Exploration of Pyridazines in Materials Science beyond Traditional Applications

While pyridazines are well-established as pharmacophores in medicinal chemistry and agrochemicals, their unique electronic properties make them highly attractive for applications in materials science. nih.govlifechemicals.comwikipedia.org The pyridazine ring is π-deficient and possesses a large dipole moment, which can be exploited for the design of novel functional materials. nih.govresearchgate.net

Emerging research areas include:

Organic Electronics: Pyridazine derivatives are being investigated for use in organic light-emitting diodes (OLEDs), organic solar cells, and as n-type semiconductors due to their electronic and photophysical properties. mdpi.comliberty.edu Their ability to act as effective and stable complexing agents for metal ions also opens doors for applications in optoelectronics. mdpi.comresearchgate.net

Energetic Materials: The nitrogen-rich pyridazine scaffold is being explored as a building block for new high-energy density materials (HEDMs). researchgate.net By introducing nitro and other energetic functionalities onto the pyridazine core, researchers aim to create next-generation energetic materials with improved performance and safety profiles.

Sensors and Biosensors: The inherent fluorescence of some pyridazine derivatives makes them promising candidates for the development of chemical sensors and biosensors. mdpi.com

Future research on this compound and its analogs should therefore extend beyond biological activity to explore their potential in these advanced material applications, potentially leading to the discovery of novel compounds for electronics and other technological fields.

Multidisciplinary Collaborations in Pyridazine Research

The diverse potential of pyridazine derivatives, from treating diseases like cancer to forming the basis of new electronic devices, necessitates a highly collaborative research approach. researchgate.netacs.org Advancing the field will require breaking down traditional silos and fostering partnerships between experts from various disciplines.

Chemistry and Biology: Close collaboration between synthetic organic chemists and biologists is essential for the design, synthesis, and biological evaluation of new therapeutic agents. acs.orgnih.gov

Computational and Experimental Science: The synergy between computational chemists using AI and ML for design and prediction, and experimental chemists for synthesis and validation, creates a powerful feedback loop that can dramatically accelerate the discovery process. researchgate.netnih.gov

Chemistry and Materials Science: Partnerships between chemists and materials scientists are crucial for developing and characterizing new pyridazine-based materials for applications in electronics, optics, and other advanced technologies. mdpi.comresearchgate.net

Pharmacology and Drug Delivery: For therapeutic applications, collaboration with pharmacologists and experts in drug delivery is needed to formulate novel pyridazine derivatives into effective and safe delivery systems, such as micellar nanoparticles. georgiasouthern.edu

Future breakthroughs in the field of pyridazines, including those related to this compound, will be driven by such multidisciplinary teams that can collectively address the complex challenges spanning from molecular design and synthesis to biological testing and material fabrication.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Chloro-6-(dichloromethyl)pyridazine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via chlorination of pyridazine precursors. A common approach involves using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions. For example, demonstrates chlorination of 4,6-dimethylpyridazine with POCl₃ to introduce chlorine substituents, while highlights SOCl₂ with AlCl₃ as a catalyst for chloromethylation. Temperature control (80–120°C) and solvent selection (DMF or DCM) are critical for maximizing yield and purity .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Performance Liquid Chromatography (HPLC) are standard for structural confirmation and purity assessment. Mass spectrometry (MS) provides molecular weight validation. For example, and emphasize NMR analysis for substituent identification and HPLC for quantifying impurities (>98% purity thresholds). X-ray crystallography (as in ) can resolve ambiguities in stereochemistry .

Q. How should this compound be stored to maintain stability in laboratory settings?